2-Phenylpyrimidin-4-ol

Descripción general

Descripción

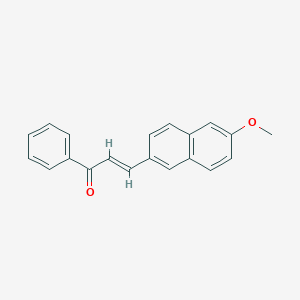

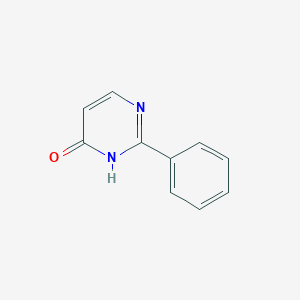

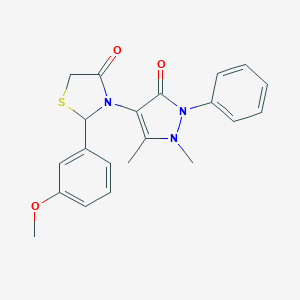

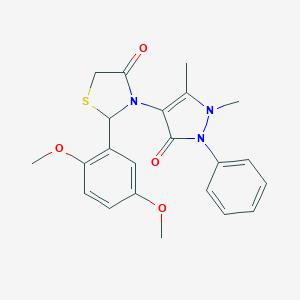

2-Phenylpyrimidin-4-ol is a chemical compound with the molecular formula C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a phenyl group and a hydroxyl group . The InChI representation of the molecule isInChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 172.063662883 g/mol , and it has a topological polar surface area of 41.5 Ų .Aplicaciones Científicas De Investigación

COX-2 Inhibition : Derivatives of phenylpyrimidine, including 2-Phenylpyrimidin-4-ol, have been investigated for their potency as COX-2 inhibitors. This suggests potential applications in anti-inflammatory and pain relief medications (Becker, 2003).

Anti-Cancer Activity : Phenylpyrimidine derivatives have shown significant anti-cancer activity, particularly against non-small-cell lung carcinoma (NSCLC) cells. This could lead to new treatments in oncology (Toviwek et al., 2017).

Corrosion Inhibition : Some phenylpyrimidine derivatives have been identified as effective corrosion inhibitors for steel in acidic environments, potentially useful in industrial applications (Xianghong et al., 2014).

GPR119 Agonism : 4-amino-2-phenylpyrimidine derivatives have been found to act as GPR119 agonists, which can improve glucose tolerance and may be beneficial in treating diabetes (Negoro et al., 2012).

Antimicrobial and Anti-diabetic Screening : Substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives have shown promising antimicrobial and anti-diabetic activities, making them potential candidates for developing new drugs in these areas (Ramya et al., 2017).

PDE4 Inhibition : 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent phosphodiesterase 4 (PDE4) inhibitors, suggesting applications in treating inflammatory diseases (Goto et al., 2013).

Antitumor Agents : Novel phenylpyrimidine derivatives have been synthesized and tested for their inhibitory effects on cancer cell lines, indicating their potential as antitumor agents (Bo et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 2-Phenylpyrimidin-4-ol is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the nervous system, mediating various physiological responses, including neuronal excitability, heart rate, and smooth muscle contraction .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . It enhances the receptor’s response to its natural ligand, acetylcholine, by binding to a site on the receptor that is distinct from the orthosteric (primary) site . This binding increases the affinity of the receptor for acetylcholine, leading to an amplified response .

Biochemical Pathways

The action of this compound on the M1 mAChR affects several signaling pathways. These include the extracellular signal-regulated kinases 1/2 phosphorylation pathway , the inositol monophosphate (IP1) accumulation pathway , and the β-arrestin-2 recruitment pathway . The modulation of these pathways can lead to various downstream effects, such as changes in gene expression, cell proliferation, and neurotransmitter release .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of the M1 mAChR. By enhancing the receptor’s response to acetylcholine, this compound can influence a variety of physiological processes, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and schizophrenia, where M1 mAChR function is impaired .

Propiedades

IUPAC Name |

2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXBLRJIMBFLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955270 | |

| Record name | 2-Phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33643-94-6 | |

| Record name | 33643-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B494166.png)

![2-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B494172.png)